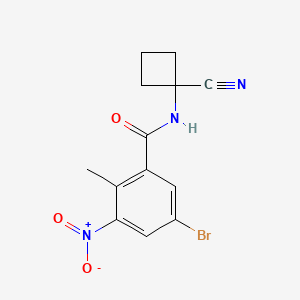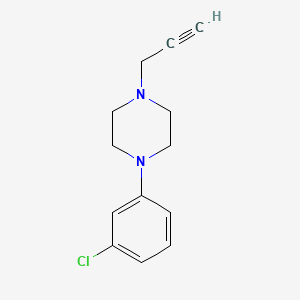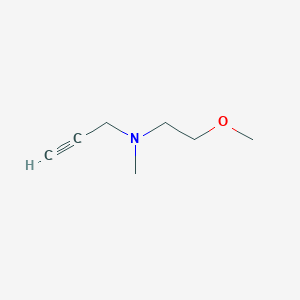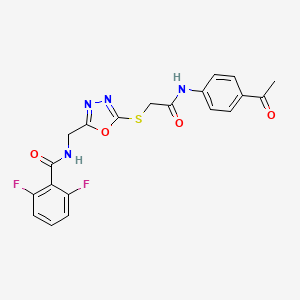![molecular formula C25H21ClN2O4S B2354423 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine CAS No. 895643-23-9](/img/structure/B2354423.png)
3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines have a wide range of applications in medicinal chemistry and are part of many bioactive compounds .
Molecular Structure Analysis
The compound contains a quinoline ring, a benzodioxin ring, and a phenyl ring, all of which are aromatic. The sulfonyl group (-SO2-) is a common functional group that is often used in organic chemistry as a protecting group or as a leaving group in substitution reactions .Chemical Reactions Analysis
Quinolines can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, quinolines are planar molecules and can participate in pi-stacking interactions due to their aromaticity .科学的研究の応用
Synthesis and Biological Screening
A study involved the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These compounds were evaluated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as against various bacterial strains. The compounds showed good inhibition of lipoxygenase but moderate inhibition of other enzymes and exhibited significant antibacterial properties (M. Irshad et al., 2016).
Antimicrobial Activities
Another research effort described the synthesis of quinazoline derivatives with potential antimicrobial properties. These compounds were screened for antibacterial and antifungal activities against a range of pathogens, demonstrating notable antimicrobial efficacy (N. Desai et al., 2007).
Pharmacological Screening
Various substituted compounds containing sulphonamido quinazolinyl imidazole were synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlights the diverse biological activities of these compounds, indicating their potential for further pharmacological exploration (S. Patel et al., 2009).
Enzyme Inhibition Studies
Research into new sulfonamides featuring benzodioxane and acetamide moieties investigated their potential as enzyme inhibitors. The synthesized compounds showed substantial activity against α-glucosidase and acetylcholinesterase, with in silico molecular docking results supporting the in vitro enzyme inhibition data (M. Abbasi et al., 2019).
Molecular Docking and Antimicrobial Screening
A series of sulfonamide derivatives was synthesized, featuring a focus on apoptosis induction and radical scavenging in cancer cells. The in vitro assessment of these compounds revealed specific ones with potent anticancer activity, further supported by molecular docking studies to understand their mechanism of action (P. Sarangi et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-16-3-9-21-20(13-16)25(28-18-6-10-22-23(14-18)32-12-11-31-22)24(15-27-21)33(29,30)19-7-4-17(26)5-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADWDSZWVAJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)
![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)
![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)
![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)








